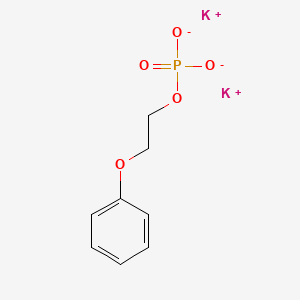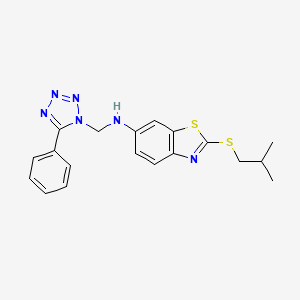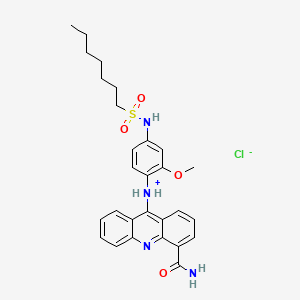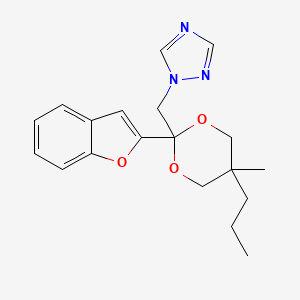
3,6,10-Trimethylundeca-3,9-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,10-Trimethylundeca-3,9-dien-2-one is an organic compound with the molecular formula C14H24O. It is characterized by its unique structure, which includes three methyl groups and two double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,10-Trimethylundeca-3,9-dien-2-one typically involves the use of specific starting materials and reagents. One common method includes the reaction of appropriate alkenes with ketones under controlled conditions. The reaction may require catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs. The use of advanced technologies and equipment ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6,10-Trimethylundeca-3,9-dien-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3,6,10-Trimethylundeca-3,9-dien-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3,6,10-Trimethylundeca-3,9-dien-2-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3,6,10-Trimethylundeca-3,5,9-trien-2-one: This compound has a similar structure but differs in the position of the double bonds.
5,9-Undecadien-2-one, 6,10-dimethyl-: This compound has a similar molecular formula but differs in the arrangement of the methyl groups and double bonds.
Uniqueness: 3,6,10-Trimethylundeca-3,9-dien-2-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
20056-22-8 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(3E)-3,6,10-trimethylundeca-3,9-dien-2-one |
InChI |
InChI=1S/C14H24O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,10,12H,6,8-9H2,1-5H3/b13-10+ |
InChI-Schlüssel |
FJHNHGPWIXCZGA-JLHYYAGUSA-N |
Isomerische SMILES |
CC(CCC=C(C)C)C/C=C(\C)/C(=O)C |
Kanonische SMILES |
CC(CCC=C(C)C)CC=C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)




![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)

